molecular formula C13H15NO4 B2828274 (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid CAS No. 358387-99-2

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2828274
CAS No.: 358387-99-2
M. Wt: 249.266
InChI Key: DFAFONDGWHOURT-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid” is a chemical compound with the formula C13H15NO4 . It has a molecular weight of 249.26 g/mol .


Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Synthesis and Molecular Modeling

The synthesis of 1-benzyl derivatives of pyrrolidine dicarboxylic acid has been studied, highlighting its potential as a selective ligand for metabotropic glutamate receptors, particularly mGluR6. This selectivity makes it a useful tool for pharmacological research (Tueckmantel et al., 1997).

Asymmetric Synthesis

Research on the asymmetric synthesis of pyrrolidine and tetrahydrofuran derivatives from lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has provided efficient methods for producing these compounds, crucial for developing biologically active substances (Bunnage et al., 2004).

Practical and Efficient Synthesis

A practical synthesis method for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block, has been established. This method emphasizes the importance of this compound in the synthesis of biologically active compounds (Ohigashi et al., 2010).

Neuroprotective Properties

The activation of certain metabotropic glutamate receptors by derivatives of pyrrolidine dicarboxylic acid has been shown to protect neurons against excitotoxic degeneration. This finding supports the potential therapeutic application of these compounds in neuroprotection (Battaglia et al., 1998).

Angiotensin Converting Enzyme Inhibition

Studies on pyrrolidine derivatives have demonstrated potent in vitro angiotensin-converting enzyme (ACE) inhibitory activities, suggesting their application in hypertension management (Hayashi et al., 1989).

Derivatization Reagents for Analysis

Pyrrolidine derivatives have been identified as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography, enhancing the detection of free fatty acids and other compounds (Morita & Konishi, 2002).

Properties

IUPAC Name

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAFONDGWHOURT-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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